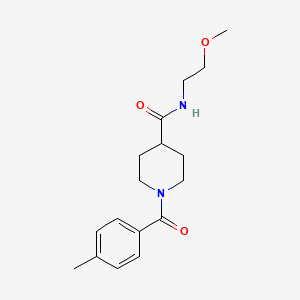![molecular formula C23H31NO6 B14958734 6-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B14958734.png)
6-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}HEXANOIC ACID is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This specific compound is characterized by its complex structure, which includes a chromen-2-one core, a butyl group, and a hexanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}HEXANOIC ACID typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Hexanoic Acid Moiety: The hexanoic acid moiety can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the chromen-2-one core, converting it to dihydrocoumarins.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydrocoumarins.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
6-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}HEXANOIC ACID has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing blood clot formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID .
- 3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID .
Uniqueness
6-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C23H31NO6 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
6-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-4-5-9-17-14-21(27)30-22-15(2)19(12-11-18(17)22)29-16(3)23(28)24-13-8-6-7-10-20(25)26/h11-12,14,16H,4-10,13H2,1-3H3,(H,24,28)(H,25,26) |
Clé InChI |
POTRGKCAVYYTBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14958654.png)
![trans-4-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14958659.png)

![2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B14958667.png)
![{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B14958678.png)
![N-(2-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958682.png)
![1-(furan-2-ylcarbonyl)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B14958691.png)
![N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14958696.png)
![8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958698.png)

![2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958704.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B14958715.png)

![6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14958728.png)
